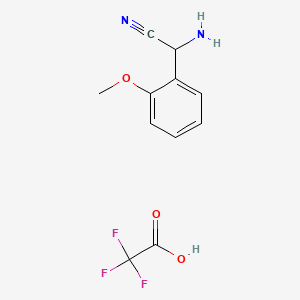![molecular formula C13H19N3O4 B6606974 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-pyrazole-4-carboxylicacid,Mixtureofdiastereomers CAS No. 2839157-04-7](/img/structure/B6606974.png)
1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-pyrazole-4-carboxylicacid,Mixtureofdiastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-pyrazole-4-carboxylic acid, mixture of diastereomers, is a complex organic compound that features a pyrazole ring substituted with a cyclobutyl group and a tert-butoxycarbonyl (Boc) protected amino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclobutyl and pyrazole intermediates. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during the synthesis. Common reagents used in the synthesis include di-tert-butyl dicarbonate (Boc2O) for Boc protection and various catalysts for cyclization and coupling reactions .
Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Flow microreactor systems have been developed for the efficient and sustainable synthesis of tert-butyl esters, which can be adapted for the production of this compound .
化学反応の分析
Types of Reactions: 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the cyclobutyl group.
Substitution: Substitution reactions are common, especially at the pyrazole ring, where different substituents can be introduced
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups to the pyrazole ring .
科学的研究の応用
1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The pyrazole ring may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects .
類似化合物との比較
- 1-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
- 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid
- 1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid
Uniqueness: 1-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both a cyclobutyl group and a pyrazole ring, which confer distinct chemical and biological properties. The Boc-protected amino group adds versatility in synthetic applications, allowing for selective deprotection and further functionalization .
This compound’s unique structure and reactivity make it a valuable tool in various fields of research and industry.
特性
IUPAC Name |
1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-9-4-10(5-9)16-7-8(6-14-16)11(17)18/h6-7,9-10H,4-5H2,1-3H3,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYCDUGARICYJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)N2C=C(C=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butylN-[(3aR,5S,7R,7aS)-7-hydroxy-2,2-dimethyl-hexahydro-1,3-dioxaindan-5-yl]carbamate](/img/structure/B6606909.png)
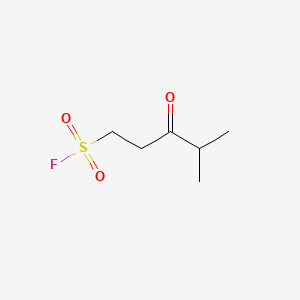
![N1-methyl-N1-[(2,4,6-trimethylpyridin-3-yl)methyl]cyclobutane-1,3-diaminetrihydrochloride,Mixtureofdiastereomers](/img/structure/B6606922.png)
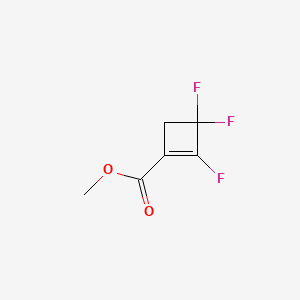

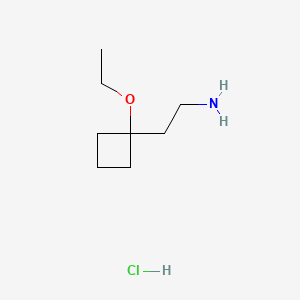
![6-methanesulfonylthieno[3,2-b]pyridine](/img/structure/B6606953.png)
![2-{6-[4-(2-chloro-1,3-thiazol-4-yl)butyl]naphthalen-2-yl}aceticacid](/img/structure/B6606969.png)
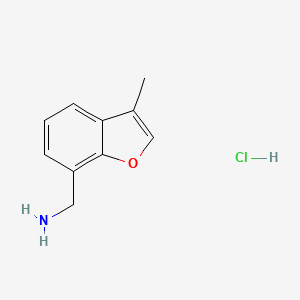
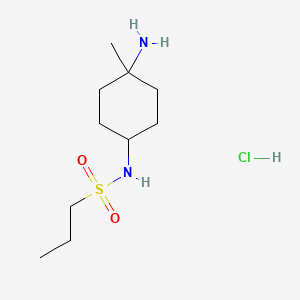
![(2R)-1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride](/img/structure/B6606987.png)
![2-{3-azabicyclo[3.1.0]hexan-6-yl}-1H-indole](/img/structure/B6606994.png)
